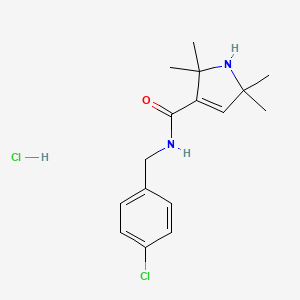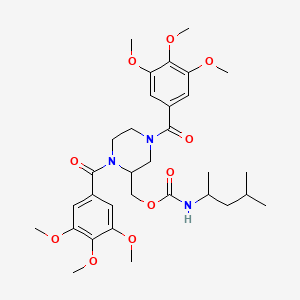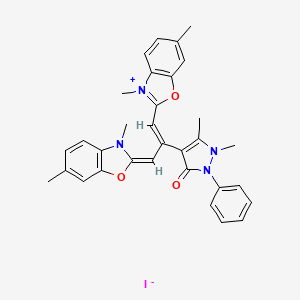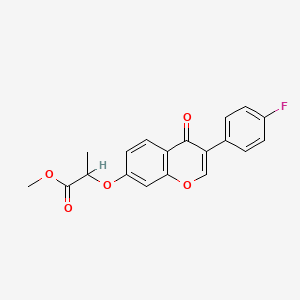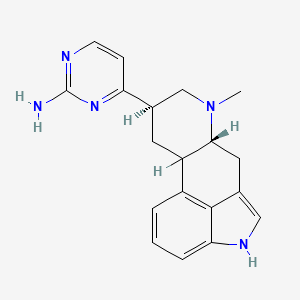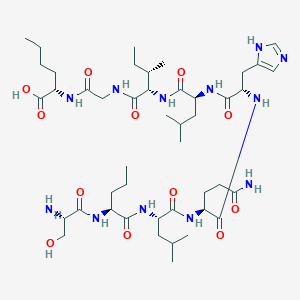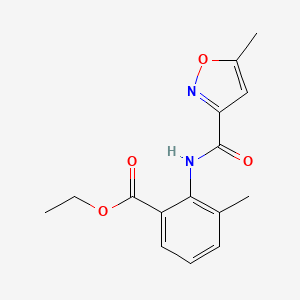
Streptidine sulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Streptidine sulfate is a chemical compound derived from the degradation of streptomycin, an aminoglycoside antibiotic. Streptomycin is produced by the actinomycete Streptomyces griseus and is known for its effectiveness against a variety of bacterial infections, including tuberculosis . This compound is one of the degradation products formed when streptomycin undergoes acid hydrolysis .
准备方法
Synthetic Routes and Reaction Conditions
Streptidine sulfate can be prepared by treating streptomycin or dihydrostreptomycin with 1 N sulfuric acid for three days . The compound is then recrystallized from a hot aqueous solution to obtain pure this compound .
Industrial Production Methods
The industrial production of this compound involves the fermentation of Streptomyces griseus to produce streptomycin, followed by acid hydrolysis to obtain streptidine . The process requires careful control of reaction conditions to ensure the purity and yield of the final product.
化学反应分析
Types of Reactions
Streptidine sulfate undergoes several types of chemical reactions, including:
Oxidation: Streptidine can be oxidized to form various degradation products.
Reduction: Reduction reactions can modify the functional groups present in streptidine.
Substitution: Streptidine can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
科学研究应用
Streptidine sulfate has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other chemical compounds.
Biology: Studied for its role in the degradation of streptomycin and its interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects and as a degradation product of streptomycin.
Industry: Utilized in the production of antibiotics and other pharmaceuticals
作用机制
Streptidine sulfate exerts its effects by interacting with various molecular targets and pathways. It is known to bind to ribosomal subunits, inhibiting protein synthesis in bacteria . This mechanism is similar to that of streptomycin, which also targets ribosomal subunits to exert its antibacterial effects .
相似化合物的比较
Streptidine sulfate can be compared with other similar compounds, such as:
Streptobiosamine: Another degradation product of streptomycin.
Maltol: Formed during the alkaline hydrolysis of streptomycin.
Mannosidostreptomycin: A less abundant form of streptomycin.
Uniqueness
This compound is unique due to its specific formation from the acid hydrolysis of streptomycin and its distinct chemical properties. Its ability to inhibit protein synthesis by binding to ribosomal subunits sets it apart from other degradation products .
属性
CAS 编号 |
6160-27-6 |
|---|---|
分子式 |
C8H20N6O8S |
分子量 |
360.35 g/mol |
IUPAC 名称 |
2-[(1S,3R,4S,6R)-3-(diaminomethylideneamino)-2,4,5,6-tetrahydroxycyclohexyl]guanidine;sulfuric acid |
InChI |
InChI=1S/C8H18N6O4.H2O4S/c9-7(10)13-1-3(15)2(14-8(11)12)5(17)6(18)4(1)16;1-5(2,3)4/h1-6,15-18H,(H4,9,10,13)(H4,11,12,14);(H2,1,2,3,4)/t1-,2+,3?,4+,5-,6?; |
InChI 键 |
JXOXNSAQCGKPLP-OIGVXLFISA-N |
手性 SMILES |
[C@H]1([C@H](C([C@H]([C@@H](C1O)N=C(N)N)O)O)O)N=C(N)N.OS(=O)(=O)O |
规范 SMILES |
C1(C(C(C(C(C1O)O)O)N=C(N)N)O)N=C(N)N.OS(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





